Benzyl cetraxate

Description

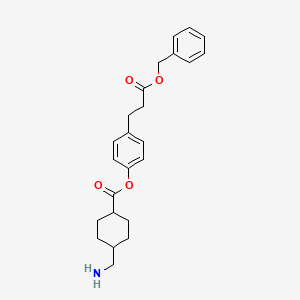

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H29NO4 |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

[4-(3-oxo-3-phenylmethoxypropyl)phenyl] 4-(aminomethyl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C24H29NO4/c25-16-19-6-11-21(12-7-19)24(27)29-22-13-8-18(9-14-22)10-15-23(26)28-17-20-4-2-1-3-5-20/h1-5,8-9,13-14,19,21H,6-7,10-12,15-17,25H2 |

InChI Key |

LPWHBGUXJFSETQ-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)OCC3=CC=CC=C3 |

Synonyms |

cetraxate benzyl ester |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl Cetraxate and Analogues

Classical Esterification Routes for Benzyl (B1604629) Cetraxate (B1206930) Synthesis

Traditional organic synthesis provides robust and well-established methods for ester formation. These routes often rely on direct condensation reactions or multi-step strategies involving the use of protecting groups to ensure regioselectivity and high yields.

Direct condensation is a primary method for forming the ester bond in benzyl cetraxate. This typically involves the reaction of a cetraxate precursor, such as tranexamic acid, with a benzyl alcohol derivative under conditions that promote the removal of water, thereby driving the reaction to completion.

One documented method for synthesizing a key precursor, O-Benzyl trans-4-(aminomethyl)cyclohexane carboxylic acid, involves refluxing trans-4-(aminomethyl)cyclohexane carboxylic acid with benzyl alcohol in toluene (B28343). prepchem.com The reaction is catalyzed by an acid, such as para-toluenesulfonic acid monohydrate, and water is removed azeotropically using a Dean-Stark apparatus to yield the benzyl ester. prepchem.com

Alternative approaches for benzyl ester synthesis that could be applied to cetraxate precursors include:

Reaction with Benzyl Halides: Carboxylic acids can be converted to their carboxylate salts, which then act as nucleophiles to displace a halide from a reactive benzyl halide, such as benzyl bromide (BnBr), to form the benzyl ester. commonorganicchemistry.comorganic-chemistry.org

Use of Benzylating Reagents: Modern reagents have been developed to facilitate benzylation under milder, often neutral, conditions. For example, 2-benzyloxy-1-methylpyridinium triflate, which can be generated in situ, serves as an effective benzyl transfer agent for both alcohols and carboxylic acids. nih.govbeilstein-journals.org

Catalytic C-H Activation: Advanced catalytic methods allow for the direct benzylation of carboxylic acids using toluene as the benzyl source. This atom-economical approach can be catalyzed by palladium complexes under an oxygen atmosphere. organic-chemistry.org

| Method | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Fischer-Speier Esterification | Benzyl alcohol, Acid Catalyst (e.g., PTSA) | Reflux with water removal (e.g., Dean-Stark) | prepchem.com |

| Williamson-type Synthesis | Carboxylate salt, Benzyl bromide (BnBr) | Base (e.g., NaH, Ag₂O) in an organic solvent | organic-chemistry.org |

| Neutral Benzyl Transfer | 2-Benzyloxy-1-methylpyridinium triflate | Heating in an organic solvent (e.g., toluene) | nih.govbeilstein-journals.org |

| Palladium-Catalyzed C-H Acyloxylation | Toluene, Pd-catalyst, Oxidant (O₂) | Catalytic conditions in an organic solvent | organic-chemistry.org |

The structure of cetraxate contains multiple reactive functional groups, including an amine and a carboxylic acid. In a multi-step synthesis, it is often necessary to temporarily block, or "protect," one functional group to prevent it from participating in unwanted side reactions while another part of the molecule is being modified. researchgate.net

The benzyl group itself is a common protecting group for carboxylic acids, forming a benzyl ester that is stable to many reaction conditions but can be readily removed when needed. libretexts.org Deprotection is most commonly achieved through catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium-on-carbon catalyst), which cleaves the benzyl ester to regenerate the carboxylic acid and produces toluene as a byproduct. commonorganicchemistry.comorganic-chemistry.org

In the context of synthesizing a complex molecule like this compound, a strategic approach might involve:

Amine Protection: The primary amine on the tranexamic acid backbone could be protected first. A common choice is the benzyloxycarbonyl (Cbz or Z) group, which forms a stable carbamate. ucoz.com

Esterification: With the amine group protected, the carboxylic acid can be safely converted to its benzyl ester using one of the condensation methods described previously.

Deprotection: Finally, the Cbz group can be removed, often under the same hydrogenolysis conditions used to cleave benzyl esters, to reveal the free amine of the final product.

This strategic use of protecting groups ensures that the desired chemical transformations occur only at the intended sites, leading to a higher yield and purity of the target molecule. researchgate.net

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis has emerged as a powerful "green" alternative to traditional chemical synthesis, utilizing enzymes to perform chemical transformations with high specificity and under mild conditions. mdpi.comnih.gov Lipases are particularly effective biocatalysts for esterification reactions.

The enzymatic synthesis of benzyl esters is well-documented, particularly through lipase-catalyzed reactions. These processes are valued for their high selectivity, reduced environmental impact, and operation under mild temperature and pressure conditions. mdpi.com A common strategy is transesterification, where an alcohol (benzyl alcohol) reacts with an acyl donor, such as vinyl acetate (B1210297), to form the desired ester. mdpi.comresearchgate.net The use of vinyl acetate is advantageous as its byproduct, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product. mdpi.com

Several commercially available immobilized lipases are frequently used for these transformations, including:

Lipase (B570770) B from Candida antarctica (CALB): Often supplied as Novozym 435, it is one of the most widely used biocatalysts for ester synthesis. mdpi.comresearchgate.net

Lipase from Thermomyces lanuginosus (TLL): Marketed as Lipozyme TLIM, it has shown high efficiency in synthesizing esters like benzyl cinnamate. nih.gov

Research has demonstrated the successful synthesis of various benzyl esters, such as benzyl acetate, benzyl benzoate, and benzyl cinnamate, using these biocatalytic approaches, often achieving yields greater than 90%. researchgate.netnih.govresearchgate.net

One of the most significant advantages of enzymes is their regioselectivity—the ability to catalyze a reaction at a specific functional group within a multifunctional molecule. This property can simplify synthetic routes by eliminating the need for complex protection and deprotection steps. nih.gov

While the direct enzymatic synthesis of this compound is not extensively detailed, the principle of enzymatic regioselectivity on the cetraxate scaffold has been established. A study on the enzymatic deprotection of a cetraxate methyl ester utilized an esterase from Microbacterium sp. that catalyzed a regioselective hydrolysis of the terminal ester bond to yield cetraxate. nih.gov This demonstrates that enzymes can distinguish between different positions on the molecule.

This inherent selectivity could be harnessed in a synthetic direction. A lipase could potentially catalyze the esterification of a specific carboxylic acid group on a cetraxate precursor that contains multiple carboxyl functionalities. For instance, in a dicarboxylic acid precursor, a well-chosen lipase could selectively form the benzyl ester at the sterically less hindered or electronically more favorable carboxyl group, a transformation that would be challenging to achieve with classical chemical methods without resorting to protecting group strategies.

Maximizing the yield and efficiency of a biocatalytic process requires the careful optimization of several reaction parameters. Studies on the synthesis of various benzyl esters provide a framework for the conditions that would likely need to be optimized for this compound production.

Key parameters include:

Enzyme Selection: Different lipases exhibit varying activities and stabilities. For the synthesis of benzyl cinnamate, Lipozyme TLIM was found to be more efficient than Novozym 435. nih.gov

Solvent (Reaction Medium): The choice of organic solvent can significantly impact enzyme activity and substrate solubility. For lipase-catalyzed reactions, non-polar solvents like isooctane (B107328) and n-heptane are often preferred. researchgate.netnih.gov In some cases, solvent-free systems are used, where one of the liquid substrates acts as the reaction medium. mdpi.comresearchgate.net

Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Optimal temperatures are typically found between 30°C and 70°C. mdpi.comresearchgate.netscielo.br

Substrate Molar Ratio: An excess of one substrate (often the alcohol) can be used to shift the equilibrium toward the product. However, a very high concentration of some substrates, like benzyl alcohol, can cause substrate inhibition, reducing the enzyme's activity. nih.gov

Water Activity: A minimal amount of water is essential for lipase activity, but excess water promotes the reverse reaction (hydrolysis). Controlling water activity is crucial for maximizing ester yield. nih.gov

Enzyme Loading: The amount of enzyme used affects the reaction rate. Increasing the enzyme load can shorten the reaction time, though an optimal balance must be found for economic viability. scielo.br

| Product | Enzyme | Acyl Donor/Substrate | Solvent | Optimal Temperature | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Benzyl Acetate | Novozym 435 | Vinyl Acetate | n-Heptane | Not specified | ~98% | researchgate.netmdpi.com |

| Benzyl Cinnamate | Lipozyme TLIM | Cinnamic Acid | Isooctane | Not specified | 97.3% | nih.gov |

| Benzyl Benzoate | Lipozyme TL-IM | Benzoic Anhydride | Solvent-free | 50°C | 92% | researchgate.net |

Enzymatic Biotransformation and Molecular Recognition of Benzyl Cetraxate

Identification and Characterization of Esterases Involved in Benzyl (B1604629) Ester Hydrolysis

The search for efficient and specific biocatalysts for the deprotection of benzyl cetraxate (B1206930) has led to the identification of several microbial esterases with promising activities. These enzymes offer a milder and more selective alternative to chemical hydrolysis methods.

Microorganisms are a rich source of diverse enzymes, and several studies have focused on isolating and identifying those capable of hydrolyzing the benzyl ester of cetraxate. Notably, enzymes from Aspergillus niger and a Microbacterium species have been identified as effective catalysts for this reaction. nih.govwikipedia.org

The debenzylating enzyme from a commercial crude cellulase (B1617823) preparation of Aspergillus niger was found to catalyze the hydrolysis of cetraxate benzyl ester hydrochloride. nih.gov This discovery highlighted the potential of fungal enzymes for this specific biotransformation. Subsequent research identified an esterase from Microbacterium sp. 7-1W that also acts on cetraxate esters, although with different substrate preferences compared to the Aspergillus enzyme. wikipedia.org

To understand the specific properties of these enzymes, purification and characterization studies have been conducted. The debenzylating enzyme from Aspergillus niger was purified using a combination of hydrophobic, ion exchange, and gel filtration chromatography, resulting in a 36% recovery. nih.gov The purified enzyme was determined to be a monomer with a molecular weight of approximately 35,000 Da and an isoelectric point of 5.3. nih.gov It is important to note that this enzyme did not exhibit any cellulase activity, despite being isolated from a crude cellulase preparation. nih.gov

| Enzyme Source | Purification Fold | Overall Recovery (%) | Subunit Molecular Weight (Da) |

| Aspergillus niger | - | 36 | ~35,000 |

| Microbacterium sp. 7-1W | 13.8 | 2.58 | 62,000 |

The substrate specificity of these esterases is a critical factor for their potential industrial application. The enzyme from Aspergillus niger demonstrated a clear preference for benzyl ester compounds. wikipedia.org It effectively hydrolyzed various benzyl ester derivatives, including the benzyl ester of phenylalanine and tyrosine, but did not act on lower alkyl esters of these compounds. nih.govwikipedia.org

In contrast, the esterase from Microbacterium sp. 7-1W showed a preference for lower alkyl esters, such as methyl cetraxate. wikipedia.org Its activity towards benzyl cetraxate was significantly lower compared to its activity on the methyl ester. wikipedia.org This difference in substrate specificity suggests distinct structural features in the active sites of the two enzymes.

| Enzyme Source | Preferred Substrate | Other Active Substrates | Inactive Substrates |

| Aspergillus niger | This compound | Phenylpropionic acid benzyl ester derivatives, Phenylalanine benzyl ester, Tyrosine benzyl ester | Lower alkyl esters |

| Microbacterium sp. 7-1W | Methyl Cetraxate | Pantothenate esters | This compound (low activity) |

Mechanistic Insights into Enzymatic Hydrolysis of this compound

Understanding the kinetic and mechanistic details of the enzymatic hydrolysis of this compound is crucial for optimizing the reaction conditions and for potential enzyme engineering efforts.

Kinetic studies provide valuable information about the efficiency of an enzyme. For the esterase from Microbacterium sp. 7-1W, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) were determined using methyl cetraxate as the substrate. The Km value was found to be 0.380 mM, and the Vmax was 7.76 μmol min⁻¹ mg⁻¹ protein. wikipedia.org These parameters indicate the enzyme's affinity for the substrate and its maximum catalytic rate under the tested conditions.

Both the Aspergillus niger and Microbacterium sp. 7-1W esterases that hydrolyze cetraxate esters are believed to belong to the serine hydrolase family. wikipedia.org This classification is supported by inhibition studies, which showed that the Aspergillus niger enzyme was inactivated by diisopropyl phosphorofluoridate (DFP), a known inhibitor of serine enzymes. nih.gov Similarly, the Microbacterium enzyme was inhibited by serine hydrolase inhibitors. wikipedia.org

Serine hydrolases are characterized by a catalytic triad (B1167595) in their active site, typically consisting of serine, histidine, and a carboxylic acid (aspartate or glutamate). The catalytic mechanism involves a nucleophilic attack by the serine residue on the carbonyl carbon of the ester bond of the substrate. researchgate.net This leads to the formation of a tetrahedral intermediate, which then collapses to release the alcohol portion of the ester (in this case, benzyl alcohol) and forms an acyl-enzyme intermediate. The acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule, regenerating the free enzyme and releasing the carboxylic acid product (cetraxate).

While the general mechanism of serine hydrolases is well-established, the specific residues and structural features that confer the unique substrate specificity of the this compound-hydrolyzing enzymes from Aspergillus niger and Microbacterium sp. require further detailed structural and computational studies.

Inhibition Studies of Enzymes Interacting with this compound

The primary enzyme responsible for the biotransformation of this compound is cetraxate benzylesterase (EC 3.1.1.70). This enzyme catalyzes the hydrolysis of the benzyl ester bond of this compound to yield cetraxate and benzyl alcohol. Understanding the inhibition of this enzyme is crucial for comprehending the modulation of this compound's metabolic pathway.

Research has identified specific inhibitors that can inactivate the purified debenzylating enzyme from Aspergillus niger. These findings are critical for understanding the enzyme's active site and catalytic mechanism.

Key Research Findings:

Inactivation by specific compounds: The purified cetraxate benzylesterase was found to be inactivated by Hg2+ and diisopropyl phosphorofluoridate (DFP). nih.gov

Mechanism of Inhibition: The inactivation by DFP, a known inhibitor of serine proteases and esterases, suggests that the enzyme likely possesses a serine residue in its active site that is crucial for its catalytic activity. DFP forms a stable covalent bond with the serine residue, leading to irreversible inhibition. The inhibition by Hg2+ suggests the involvement of a cysteine residue's sulfhydryl group in the enzyme's catalytic function or structural integrity.

While these findings provide initial insights into the enzyme's active site, comprehensive kinetic studies to determine inhibition constants (e.g., Ki, IC50) for a broader range of potential inhibitors have not been extensively reported in the available scientific literature. Such studies would be invaluable for a more detailed understanding of the enzyme's substrate specificity and for the development of specific modulators of this compound metabolism.

Table of Known Inhibitors for Cetraxate Benzylesterase

| Inhibitor | Class | Implied Mechanism of Action |

| Diisopropyl phosphorofluoridate (DFP) | Organophosphorus compound | Irreversible covalent modification of an active site serine residue. |

| Mercuric ion (Hg2+) | Heavy metal ion | Interaction with sulfhydryl groups of cysteine residues, potentially disrupting protein structure or active site function. |

Molecular Dynamics and Computational Modeling of Enzyme-Benzyl Cetraxate Interactions

As of the latest available research, specific molecular dynamics (MD) simulations or computational modeling studies focusing exclusively on the interaction between this compound and cetraxate benzylesterase have not been published. Such studies are powerful tools for elucidating the molecular details of enzyme-substrate interactions, and their application to the this compound-cetraxate benzylesterase system would provide significant insights.

Hypothetical Application of Computational Modeling:

In the absence of specific studies, we can outline the potential applications and expected outcomes of using molecular dynamics and computational modeling to investigate this enzymatic interaction:

Homology Modeling: In the absence of a crystal structure for cetraxate benzylesterase, a three-dimensional model of the enzyme could be constructed using homology modeling. This would involve using the amino acid sequence of the enzyme to build a model based on the known structures of related esterases.

Molecular Docking: With a 3D model of the enzyme, molecular docking simulations could be performed to predict the binding mode of this compound within the enzyme's active site. These simulations would identify key amino acid residues involved in substrate recognition and binding.

Molecular Dynamics Simulations: Following docking, MD simulations could be employed to study the dynamic behavior of the enzyme-substrate complex over time. These simulations would provide insights into:

The conformational changes that occur in the enzyme upon substrate binding.

The role of water molecules in the active site.

The stability of the enzyme-substrate interactions.

The catalytic mechanism of ester hydrolysis at a molecular level.

Expected Insights from Computational Studies:

| Computational Technique | Potential Insights |

| Homology Modeling | Prediction of the three-dimensional structure of cetraxate benzylesterase. |

| Molecular Docking | Identification of the binding pose of this compound in the active site and key interacting residues. |

| Molecular Dynamics (MD) Simulations | Elucidation of the dynamic stability of the enzyme-substrate complex and the mechanism of catalysis. |

The application of these computational methods would be a significant step forward in understanding the enzymatic biotransformation of this compound at a molecular level, complementing experimental findings and guiding future research into the development of specific modulators of its activity.

Benzyl Cetraxate in Prodrug Design Principles and Chemical Modification Strategies

Conceptual Framework of Ester Prodrugs and Benzyl (B1604629) Ester Pro-moieties

Ester prodrugs are inactive or less active derivatives of parent drugs that are converted into their active forms through enzymatic or chemical processes within the body scirp.orgcentralasianstudies.orgmdpi.com. This strategy is widely adopted due to the relative ease of ester synthesis and their ability to improve key drug properties, including solubility, stability, and membrane permeability nih.govscirp.orgresearchgate.netijpsjournal.com. The ester linkage serves as a cleavable moiety, allowing for the controlled release of the active drug scirp.orgijpsjournal.com.

The benzyl ester moiety, derived from benzyl alcohol, is a common promoiety in prodrug design ijpsonline.com. Benzyl groups are versatile in organic synthesis, acting as protecting groups that can be introduced and removed using established chemical methods colostate.edubeilstein-journals.org. In prodrug development, the benzyl ester linkage offers a balance of stability and cleavability, enhancing lipophilicity to improve drug absorption nih.govresearchgate.net. Furthermore, benzyl ester linkages have, in some applications, demonstrated favorable kinetics of conversion and improved aqueous stability compared to other ester types nih.govresearchgate.net.

Design Rationales for Benzyl Cetraxate (B1206930) as a Cleavable Chemical Handle

The development of Benzyl Cetraxate as a prodrug is driven by the aim to optimize the delivery and efficacy of Cetraxate ontosight.ai. The benzyl ester linkage functions as a cleavable chemical handle, temporarily masking the active Cetraxate molecule. This modification is intended to improve Cetraxate's pharmacokinetic profile, potentially by enhancing its absorption, distribution, or stability scirp.orgcentralasianstudies.orgresearchgate.net.

Key design rationales include:

Improved Lipophilicity and Permeability: The benzyl ester moiety increases the lipophilicity of Cetraxate, facilitating its passage across biological membranes and potentially improving oral absorption nih.govresearchgate.net.

Controlled Release: The ester linkage is designed to be cleaved by endogenous esterases or through chemical hydrolysis, ensuring the release of the active Cetraxate at the appropriate time and location nih.govscirp.orgijpsjournal.com.

Prodrug Inactivity: The prodrug form, this compound, is expected to have minimal or no pharmacological activity until it is converted to the parent drug researchgate.netnih.gov.

Chemical Stability: The prodrug should remain stable during formulation and transit through the gastrointestinal tract before its activation researchgate.netnih.gov.

Triggering Mechanisms for Controlled Release of Parent Compounds from this compound

The release of active Cetraxate from this compound is primarily triggered by enzymatic hydrolysis and chemical degradation influenced by the physiological environment.

Enzyme-Activated Release Mechanisms

Enzymatic hydrolysis is the principal mechanism for activating ester prodrugs like this compound nih.govscirp.orgijpsjournal.comsemanticscholar.orgnih.gov. A variety of esterase enzymes, including carboxylesterases (CESs), are present in tissues such as the liver, intestinal mucosa, and plasma, and are responsible for cleaving ester bonds nih.govsemanticscholar.orgnih.gov.

Specifically, this compound is a substrate for the enzyme cetraxate-benzyl-ester benzylhydrolase (EC 3.1.1.70), which hydrolyzes the benzyl ester bond to liberate Cetraxate and benzyl alcohol ontosight.aivulcanchem.com. The effectiveness of this activation pathway depends on the presence and activity of these esterases. While many esterases are considered broadly active, their specificity can be influenced by the prodrug's molecular structure, affecting the rate of drug release acs.org.

pH-Dependent Hydrolysis and Chemical Stability in Research Environments

Ester bonds can also undergo chemical hydrolysis, a process significantly influenced by pH scirp.orgresearchgate.net. Benzyl esters, like other esters, are susceptible to hydrolysis catalyzed by both acids and bases vulcanchem.comresearchgate.net.

The stability of this compound is pH-dependent, generally showing greater stability in acidic conditions and increased lability in neutral to alkaline environments researchgate.netacs.orgresearchgate.net. Studies on similar benzyl ester compounds indicate that hydrolysis rates can be significant in aqueous solutions, particularly at higher pH values researchgate.netnih.govsigmaaldrich.com. For instance, hydrolysis rates typically increase at pH values above 7 researchgate.netnih.govsigmaaldrich.com. Understanding these pH-dependent degradation pathways is crucial for maintaining the prodrug's integrity during storage and experimental procedures, ensuring predictable activation under specific physiological conditions.

Applications in Synthetic Organic Chemistry for Compound Derivatization

The benzyl ester functional group is a valuable tool in synthetic organic chemistry for derivatization and as a protecting group for carboxylic acids colostate.edubeilstein-journals.org. Its synthesis is well-established, often employing reagents like benzyl trichloroacetimidate (B1259523) or 2-benzyloxypyridine, which facilitate mild and efficient ester formation colostate.edubeilstein-journals.orgsigmaaldrich.com. The benzyl group can be selectively removed, typically through catalytic hydrogenation, regenerating the free carboxylic acid beilstein-journals.orgdrugfuture.com.

While this compound's primary role is as a prodrug, the synthetic methodologies for creating benzyl esters are fundamental to organic synthesis. These methods enable the modification and protection of various molecules, contributing to the broader field of chemical synthesis and drug discovery.

Table 1: Key Chemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Primary Role in Context |

| This compound | C24H29NO4 | 395.5 | 83544-74-5 | Prodrug |

| This compound(1+) chloride salt | C24H30ClNO4 | 431.9 | 27725-13-9 | Protonated Prodrug |

| Cetraxate | C17H23NO4 | 341.8 (as HCl salt) | 27724-96-5 | Active Drug |

| Benzyl alcohol | C7H8O | 108.14 | 100-51-6 | Promoieity Source |

| Benzyl acetate (B1210297) | C9H10O2 | 150.17 | 103-06-0 | Model Benzyl Ester |

Note: Molecular weights are approximate and may vary based on isotopic composition or specific salt forms.

Table 2: Mechanisms of Prodrug Activation and Stability Considerations

| Mechanism Type | Triggering Factor | Key Enzymes/Conditions | Stability Considerations | Relevance to this compound |

| Enzymatic Hydrolysis | Biological Enzymes | Esterases (e.g., Carboxylesterases, Cetraxate-benzyl-ester benzylhydrolase) | Dependent on enzyme activity and substrate specificity. Generally efficient in vivo. | Primary activation pathway ontosight.ainih.govsemanticscholar.orgvulcanchem.com. |

| Chemical Hydrolysis | pH | Acid-catalyzed, Base-catalyzed hydrolysis | More stable at acidic pH; prone to hydrolysis at neutral to alkaline pH researchgate.netacs.orgresearchgate.net. | Contributes to degradation and potential release vulcanchem.comresearchgate.net. |

| Benzyl Ester Cleavage | Specific enzymes/conditions | Esterases, acid/base catalysis | Benzyl esters can offer good kinetics and stability in certain contexts nih.govresearchgate.net. | The specific linkage targeted for release. |

References

nih.gov Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC scirp.org Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods nih.gov The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central ontosight.ai Cetraxate Benzylesterase Enzyme Activity - Ontosight | AI researchgate.net Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist - ResearchGate vulcanchem.com this compound(1+) () for sale - Vulcanchem acs.org Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers | Molecular Pharmaceutics - ACS Publications nih.gov Macromolecular prodrugs. IXX. Kinetics of hydrolysis of benzyl dextran (B179266) carbonate ester conjugates in aqueous buffer solutions and human plasma - PubMed sigmaaldrich.com Macromolecular prodrugs. IXX. Kinetics of hydrolysis of benzyl dextran carbonate ester conjugates in aqueous buffer solutions and human plasma. | Sigma-Aldrich colostate.edu Acids: Derivatization for GC Analysis researchgate.net Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - ResearchGate acs.org Ester Bonds in Prodrugs | ACS Chemical Biology - ACS Publications centralasianstudies.org Essential Principles in Prodrugs Design - Central Asian Journal of Medical and Natural Science mdpi.com Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI ijpsjournal.com Pro-Drug Development - International Journal of Pharmaceutical Sciences drugfuture.com Cetraxate hydrochloride, DV-1006, Neuer-药物合成数据库 semanticscholar.org Carboxylesterase capable of hydrolyzing carboxyl esters, thiol esters and armatic amides, is found in most animal tissues (1). R - Semantic Scholar nih.gov Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC ijpsonline.com carriers-for-prodrug-synthesis-a-review.pdf - Indian Journal of Pharmaceutical Sciences researchgate.net Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water beilstein-journals.org Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine sigmaaldrich.com Benzyl alcohol functional group | Sigma-Aldrich

Analytical Methodologies for Research Scale Characterization of Benzyl Cetraxate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating Benzyl (B1604629) Cetraxate (B1206930) from potential impurities, degradation products, or related substances, and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Benzyl Cetraxate, offering versatility in separating non-volatile and thermally sensitive compounds. The development of an HPLC method involves optimizing critical parameters such as the stationary phase (e.g., C18 reversed-phase columns), mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers), flow rate, column temperature, and detection wavelength. UV detection is commonly used, often targeting wavelengths between 254 nm and 280 nm, depending on the chromophoric properties of this compound.

Method validation is a crucial step to ensure the reliability of the analytical data generated. Key validation parameters include:

Selectivity: The ability of the method to accurately measure this compound in the presence of potential impurities or matrix components.

Linearity: Establishing a proportional relationship between the analyte concentration and the detector response over a specified range.

Accuracy: Assessing the closeness of measured values to the true values, often verified through recovery studies.

Precision: Evaluating the reproducibility of measurements, encompassing repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentrations at which this compound can be reliably detected and quantified, respectively.

Robustness: Assessing the method's resilience to minor variations in method parameters, ensuring its reliability under typical laboratory conditions.

Data Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Value/Description |

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Aqueous Buffer (e.g., 0.1% Phosphoric Acid) |

| Mobile Phase Ratio | Typically 50:50 to 70:30 (v/v) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 35 °C |

| Detection Wavelength | 254 - 280 nm (UV detection) |

| Injection Volume | 10 - 20 µL |

| Typical Retention Time | 5 - 10 minutes (dependent on mobile phase) |

| LOQ | < 1 µg/mL (typical target) |

| LOD | < 0.5 µg/mL (typical target) |

Gas Chromatography (GC) is primarily employed for the detection and quantification of volatile organic compounds, such as residual solvents used during synthesis or potential volatile impurities and degradation products. For this compound, GC is critical for assessing the purity of the bulk material concerning process-related volatile contaminants. Techniques like headspace GC are often preferred for analyzing residual solvents, as they allow for the direct injection of the vapor phase above a sample, minimizing interference from the non-volatile matrix. Common detectors include the Flame Ionization Detector (FID) for general organic compounds and Mass Spectrometry (GC-MS) for identification and confirmation.

Data Table 2: Potential Volatile Byproducts/Residual Solvents in this compound Synthesis

| Compound | CAS Number | Typical Use in Synthesis | GC Method Detection Limit (ppm) |

| Benzyl Alcohol | 100-51-6 | Reactant/Solvent | < 50 |

| Ethanol | 64-17-5 | Solvent | < 10 |

| Ethyl Acetate (B1210297) | 141-78-6 | Solvent | < 10 |

| Toluene (B28343) | 108-88-3 | Solvent | < 5 |

Spectroscopic Techniques for Structural Elucidation (General Principles)

Spectroscopic methods provide essential information for confirming the chemical structure and assessing the purity of this compound by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for unequivocally confirming the structure of this compound and evaluating its purity. ¹H NMR provides detailed information about the hydrogen atoms in the molecule, revealing their chemical environment through characteristic chemical shifts (δ, ppm), splitting patterns (multiplicity), and integration values, which correspond to the number of protons in each environment. ¹³C NMR provides information about the carbon skeleton. The presence of specific functional groups, such as the ester carbonyl, aromatic rings, and aliphatic chains, will yield characteristic signals in both spectra. Impurities are identified as additional signals not belonging to the this compound spectrum, enabling purity assessment.

Data Table 3: Characteristic ¹H NMR Chemical Shifts for this compound (Hypothetical)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (Phenyl) | 7.20 - 7.40 | m | 5 |

| Benzylic Methylene (-CH₂-) | 5.10 - 5.25 | s | 2 |

| α-Methylene (-CH₂-COO-) | 4.10 - 4.25 | t | 2 |

| β-Methylene (-CH₂-CH₂-COO-) | 2.25 - 2.40 | t | 2 |

| Other Aliphatic Protons | 1.20 - 1.60 | m | ~26 |

| Terminal Methyl (-CH₃) | 0.85 - 0.95 | t | 3 |

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and providing structural insights through fragmentation analysis. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used, often yielding protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. Electron Ionization (EI) can also be employed, typically producing a molecular ion (M⁺•) and characteristic fragment ions. High-resolution MS (HRMS) provides precise mass measurements to confirm the elemental composition. Fragmentation patterns, observed in MS/MS experiments or EI spectra, help elucidate the structure by identifying specific substructures or bonds that have cleaved.

Data Table 4: Key Mass Spectrometric Data for this compound (Hypothetical)

| Ion Type | m/z Value (Expected) | Assignment/Fragmentation Pathway |

| Molecular Ion ([M]⁺•) | 376.3 | [C₂₅H₄₀O₂]⁺• (EI) |

| Protonated Molecule | 377.3 | [C₂₅H₄₀O₂ + H]⁺ (ESI, APCI) |

| Fragment Ion | 105.0 | Benzoyl cation (Ph-C=O⁺) |

| Fragment Ion | 91.0 | Benzyl cation (Ph-CH₂⁺) |

| Fragment Ion | 285.3 | [M - Benzyl group]⁺ (C₁₈H₃₃O₂⁺) |

Enzymatic Assay Development for Hydrolysis Studies

Enzymatic assays are vital for investigating the susceptibility of this compound to hydrolysis, particularly by esterase or lipase (B570770) enzymes. This is relevant for understanding its stability or potential biotransformation. Developing such assays involves selecting appropriate enzymes (e.g., commercially available lipases or esterases), optimizing reaction conditions (pH, temperature, buffer composition), and establishing a method to monitor reaction progress. Monitoring typically involves quantifying the formation of hydrolysis products, such as benzyl alcohol and the corresponding fatty acid. Common methods include spectrophotometry or chromatography (e.g., HPLC) to measure the disappearance of the substrate or the appearance of products over time. Kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax) can be determined to characterize the enzyme's activity towards this compound.

Data Table 5: Parameters for this compound Enzymatic Hydrolysis Assay (Hypothetical)

| Parameter | Value/Description |

| Enzyme | Candida antarctica lipase B (CALB) or other esterase |

| Substrate | This compound |

| Buffer System | Phosphate buffer or Tris-HCl buffer |

| pH Optimum | 6.5 - 8.0 (depending on enzyme) |

| Temperature Optimum | 30 - 40 °C (depending on enzyme) |

| Detection Method | HPLC (product formation), Spectrophotometry (coupled) |

| Hydrolysis Products | Benzyl alcohol, Cetraxic acid |

| Kinetic Parameters (Example) | Km: 5-20 mM, Vmax: variable |

Spectrophotometric and Fluorometric Detection Methods

The characterization and quantification of this compound in research settings often rely on spectroscopic techniques, primarily UV-Visible (UV-Vis) spectrophotometry and, where applicable, fluorometry. These methods leverage the molecule's inherent ability to absorb or emit light at specific wavelengths, allowing for its identification and concentration determination.

UV-Visible Spectrophotometry: UV-Vis spectrophotometry is a cornerstone technique for analyzing compounds with chromophoric groups, such as the aromatic rings and ester functionalities present in this compound. While specific UV-Vis absorption maxima (λmax) for this compound are not extensively detailed in readily available literature, its structural components suggest absorption in the ultraviolet region, typically between 200-300 nm. Related benzyl compounds exhibit characteristic absorption profiles that inform potential detection strategies. For instance, benzylamine (B48309) shows absorption maxima at 206 nm and 256 nm sielc.com, while benzyl chloride is detected at 220 nm via HPLC jocpr.com. The benzyl cation displays a strong band at 303 nm rsc.org. These values highlight the typical spectral regions where aromatic and benzyl-containing molecules absorb light. For this compound, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common approach, allowing for separation and subsequent quantification based on its specific UV absorbance oup.comresearchgate.net. The choice of detection wavelength in HPLC would ideally be optimized to the λmax of this compound to ensure maximum sensitivity and selectivity.

Table 1: Representative UV-Vis Detection Wavelengths for Benzyl-Containing Compounds

| Compound/Class | Typical Detection Wavelength (nm) | Notes |

| Benzylamine | 206, 256 | sielc.com |

| Benzyl chloride | 220 | jocpr.com |

| Benzyl cation | 303 (strong), ~500 (weak) | rsc.org |

| Benzyl Acetate | ~258 (excitation) | aatbio.com |

| Benzyl alcohol | ~210 (strong), ~260-270 (weak) | researchgate.netresearchgate.net |

| General Aromatic Esters | 200-300 (variable) | Common UV absorption range; requires experimental determination for specific compounds. |

| This compound | Not explicitly reported | Likely within the 200-300 nm range, requiring experimental optimization. |

Fluorometric Detection: Fluorometry offers superior sensitivity and selectivity compared to spectrophotometry, making it valuable for detecting analytes at very low concentrations. This technique relies on the compound's ability to absorb light at one wavelength (excitation) and emit light at a longer wavelength (emission). While direct fluorometric data for this compound is not widely documented, if the molecule or its metabolites exhibit fluorescence, this method could be highly effective. For example, benzyl acetate shows fluorescence with excitation at 258 nm aatbio.com. Fluorometric methods are generally characterized by their simplicity and high sensitivity, making them advantageous for trace analysis mdpi.comnih.gov. The application of fluorometric assays would necessitate the identification of suitable excitation and emission wavelengths for this compound or its fluorescent derivatives.

Quantification of Enzymatic Conversion Rates

The enzymatic conversion of this compound, particularly its hydrolysis by esterases, is a key area of research. Enzymes such as "cetraxate benzyl esterase" have been identified as capable of hydrolyzing this compound, yielding cetraxate and benzyl alcohol vulcanchem.comwikipedia.org. Quantifying these conversion rates is crucial for understanding enzymatic activity, reaction kinetics, and potential applications in biotransformation or prodrug activation.

The standard approach for quantifying enzymatic conversion rates involves incubating this compound with the relevant enzyme under controlled conditions (e.g., buffer pH, temperature, substrate concentration) and then measuring the disappearance of the substrate or the appearance of the product over time. High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for this purpose, allowing for the separation and quantification of this compound and its hydrolysis products, such as cetraxate.

Research on similar cetraxate esters, such as methyl cetraxate, has provided insights into enzyme kinetics. For instance, an esterase from Microbacterium sp. 7-1W demonstrated specific activity towards methyl cetraxate, with reported kinetic parameters including a Michaelis constant (Km) and maximum velocity (Vmax). These parameters are fundamental for characterizing enzyme efficiency and predicting substrate conversion rates under varying substrate concentrations. While these specific values are for methyl cetraxate, they represent the type of data obtained for quantifying enzymatic activity on cetraxate esters.

Table 2: Representative Enzymatic Hydrolysis Kinetics of Cetraxate Esters

| Enzyme/Substrate | Km (mM) | Vmax (μmol/min/mg protein) | Source | Notes |

| Methyl cetraxate | 0.380 | 7.76 | oup.comoup.com | Data from Microbacterium sp. 7-1W esterase. |

| This compound | Not reported | Not reported | Requires specific studies with this compound and relevant esterases. |

The quantification process typically involves stopping the enzymatic reaction at specific time points by adding a denaturing agent (e.g., trifluoroacetic acid) oup.com. The reaction mixture is then analyzed by HPLC, often using UV detection at a wavelength where both the substrate and product absorb, such as 230 nm for related compounds oup.com. By comparing the peak areas or heights to calibration curves, the concentration of this compound and its hydrolysis products can be determined, allowing for the calculation of reaction rates and kinetic parameters.

Compound List:

this compound

Cetraxate

Benzyl alcohol

Methyl cetraxate

Benzylamine

Benzyl chloride

Benzyl cation

Benzyl Acetate

Applications of Benzyl Cetraxate in Chemical Biology and in Vitro Systems

Utilization as a Model Substrate for Esterase Biocatalysis Research

Benzyl (B1604629) cetraxate (B1206930), in the form of Cetraxate benzyl ester, is recognized as a model substrate for investigating the activity of esterases, particularly those that catalyze hydrolysis. The enzyme cetraxate benzylesterase (EC 3.1.1.70) , systematically named cetraxate-benzyl-ester benzylhydrolase, specifically catalyzes the hydrolysis of cetraxate benzyl ester, yielding cetraxate and benzyl alcohol vulcanchem.comqmul.ac.ukwikipedia.org. This reaction highlights benzyl cetraxate's utility in understanding the catalytic mechanisms of ester bond cleavage by specific enzymes vulcanchem.com. Research has shown that enzymes like the one from Aspergillus niger can hydrolyze various benzyl ester compounds, including cetraxate benzyl ester, demonstrating its role in characterizing enzyme activity tandfonline.comoup.com. Furthermore, studies comparing different ester derivatives, such as methyl cetraxate and this compound, reveal differences in substrate specificity among esterases, making this compound a useful probe for enzyme selectivity oup.comoup.com. For instance, the Microbacterium sp. 7-1W esterase shows high activity towards methyl cetraxate but significantly lower activity towards this compound, indicating distinct substrate preferences oup.comoup.com.

Probing Enzyme Active Sites and Reaction Mechanisms through Substrate Analogs

As a benzyl ester derivative, this compound can function as a substrate analog to probe the active sites of esterases and other hydrolases chemsrc.com. By observing how enzymes interact with and cleave this compound, researchers can gain insights into the structural requirements of enzyme active sites. For example, studies on esterases have shown that they can hydrolyze various benzyl ester compounds, including those with phenylpropionic acid moieties, phenylalanine, and tyrosine qmul.ac.uknih.gov. This suggests that the benzyl ester group, in conjunction with the cetraxate core structure, provides specific recognition features for certain enzymes. The comparative hydrolysis rates of this compound versus other ester derivatives (e.g., methyl esters) by different enzymes, such as those from Aspergillus niger and Microbacterium sp., help elucidate enzyme selectivity and the nature of interactions within the active site oup.comoup.com. Such studies contribute to understanding how enzyme structure dictates substrate recognition and catalytic efficiency.

Application in Cell-Free Systems for Biochemical Pathway Elucidation

This compound's susceptibility to enzymatic hydrolysis makes it a candidate for use in cell-free systems aimed at elucidating biochemical pathways. In such systems, the controlled addition of purified enzymes or enzyme extracts to a reaction mixture containing this compound allows for the study of specific metabolic transformations without the complexity of intact cellular environments. For instance, the enzymatic debenzylation of this compound to produce cetraxate can be studied in vitro using isolated enzymes or enzyme preparations tandfonline.comresearchgate.net. This approach is valuable for understanding the role of specific esterases in metabolic processes or for optimizing biocatalytic production routes for cetraxate tandfonline.comresearchgate.net. The ability to monitor the production of cetraxate and benzyl alcohol as products of hydrolysis provides a clear readout for enzyme activity and pathway progression in a cell-free context.

Development of In Vitro Assays for Enzymatic Deprotection Studies

This compound serves as a valuable substrate for developing and validating in vitro assays focused on enzymatic deprotection. The benzyl ester moiety in this compound can be considered a protecting group that can be selectively removed by specific esterases tandfonline.comresearchgate.net. Research has demonstrated the use of enzymes, such as those from Aspergillus niger (as a commercial cellulase (B1617823) preparation) and Microbacterium sp. 7-1W, for the regioselective hydrolysis of this compound tandfonline.comoup.comresearchgate.net. These studies often involve optimizing assay conditions, such as enzyme concentration, substrate concentration, pH, and temperature, to achieve efficient and quantitative deprotection. For example, the development of assays for the production of cetraxate from this compound hydrochloride involves monitoring the hydrolysis reaction, often using techniques like high-performance liquid chromatography (HPLC) to quantify the product oup.comresearchgate.net. The effectiveness of various esterases in cleaving the benzyl ester bond makes this compound a benchmark substrate for screening new enzymes or validating existing deprotection methodologies oup.comresearchgate.net.

Contribution to Understanding Enzyme Promiscuity and Selectivity

The study of this compound's interaction with various esterases contributes significantly to understanding enzyme promiscuity and selectivity. Enzyme promiscuity refers to an enzyme's ability to catalyze reactions with non-cognate substrates, while selectivity describes an enzyme's preference for specific substrates or functional groups. For example, cetraxate benzylesterase (EC 3.1.1.70) is known to act on a range of benzyl esters, including those of substituted phenyl propanoates, phenylalanine, and tyrosine, indicating a degree of group specificity qmul.ac.uk. In contrast, comparisons between the esterase from Aspergillus niger and the esterase from Microbacterium sp. 7-1W highlight differences in their substrate preferences. The Aspergillus enzyme effectively hydrolyzes various benzyl esters, including cetraxate benzyl ester, but not lower alkyl esters, whereas the Microbacterium enzyme preferentially hydrolyzes methyl cetraxate and shows low activity towards benzyl esters tandfonline.comoup.comoup.com. This differential activity underscores the importance of this compound as a tool for characterizing the specific binding pockets and catalytic mechanisms of different esterases, thereby illuminating the principles of enzyme selectivity and promiscuity.

Emerging Directions and Future Research Prospects for Benzyl Cetraxate

Integration of Artificial Intelligence and Machine Learning in Prodrug Design Utilizing Benzyl (B1604629) Esters

The application of Artificial Intelligence (AI) and Machine Learning (ML) in pharmaceutical research has revolutionized drug discovery and development. For prodrug design, particularly those employing benzyl ester moieties, AI/ML algorithms can be instrumental in predicting and optimizing critical parameters. Future research could focus on developing predictive models that analyze the structure-activity relationships of various benzyl ester prodrugs, including Benzyl Cetraxate (B1206930). These models could forecast hydrolysis rates, enzyme recognition profiles, cellular permeability, and in vivo stability, thereby accelerating the selection of optimal prodrug candidates. By training ML models on large datasets of known prodrugs and their metabolic fates, researchers can gain insights into the factors governing the efficacy and release kinetics of Benzyl Cetraxate, guiding the rational design of next-generation prodrugs with tailored pharmacokinetic properties. This approach can potentially identify novel benzyl ester derivatives with improved therapeutic indices or targeted delivery capabilities.

Advanced Bioreactor Design for Scalable Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound offers a greener and potentially more efficient alternative to traditional chemical synthesis methods, which can involve challenging deprotection steps. Research has identified enzymes such as esterases from Aspergillus niger (EC 3.1.1.70, cetraxate benzylesterase) and Microbacterium sp. strain 7-1W capable of hydrolyzing ester bonds relevant to cetraxate prodrugs qmul.ac.uksci-hub.runih.govresearchgate.nettandfonline.com. Future research can focus on the design of advanced bioreactors to facilitate the scalable and cost-effective enzymatic production of this compound. This includes exploring enzyme immobilization techniques to enhance enzyme stability and reusability, as well as developing continuous flow bioreactor systems. Such systems could optimize reaction conditions, such as pH, temperature, and substrate concentration, for maximum yield and purity. Furthermore, investigating novel enzymatic pathways or engineered enzymes that can directly esterify cetraxate with benzyl alcohol under mild conditions could streamline the synthesis process. The development of robust biocatalytic processes is crucial for making this compound and its derivatives more accessible for research and potential therapeutic applications.

Rational Design of Novel Enzyme Variants for Enhanced this compound Biotransformation

The enzymatic activation of this compound relies on the activity of specific esterases, such as cetraxate benzylesterase (EC 3.1.1.70) qmul.ac.uk. While existing enzymes can catalyze the hydrolysis of this compound, there is significant scope for improving their performance through protein engineering. Future research can employ rational design and directed evolution strategies to create novel enzyme variants with enhanced properties. This could involve modifying the enzyme's active site to increase its affinity and catalytic efficiency for this compound, thereby accelerating prodrug activation. Alternatively, engineering efforts could focus on altering enzyme specificity to broaden the substrate range, enabling the efficient biotransformation of a wider array of benzyl ester prodrugs. Enhancing enzyme stability under various process conditions, such as elevated temperatures or non-aqueous media, is another critical area for development. Such engineered enzymes could serve as invaluable tools for the precise and efficient synthesis or metabolic study of this compound and related compounds.

Exploration of this compound in Non-Conventional Biocatalytic Media

Biocatalysis in non-conventional media, such as ionic liquids, deep eutectic solvents, or supercritical fluids, offers unique advantages for enzymatic reactions, including enhanced enzyme stability, altered substrate solubility, and modified reaction selectivity. Currently, research specifically detailing the use of this compound in these media is limited. However, future investigations could explore the enzymatic synthesis or hydrolysis of this compound within these advanced solvent systems. For instance, using ionic liquids might improve the solubility of this compound and its precursors, while simultaneously stabilizing the involved esterase enzymes. Supercritical fluids could offer a tunable environment for reaction control and simplified product separation. The exploration of these media could lead to novel, more efficient, and environmentally friendly biotransformation processes for this compound, potentially unlocking new synthetic routes or improving existing enzymatic activation pathways.

Expanding the Scope of this compound as a Research Tool in Chemical Biology and Synthetic Chemistry

Beyond its role as a prodrug, this compound and its derivatives hold potential as valuable research tools in chemical biology and synthetic chemistry. The benzyl ester linkage is a common motif in prodrug design, employed to modulate lipophilicity and improve pharmacokinetic profiles vulcanchem.comnih.govavcr.cz. Researchers could utilize this compound as a model compound to investigate the mechanisms of esterase-mediated prodrug activation in complex biological systems. Its synthesis and modification can serve as a platform for developing new chemical probes to study enzyme kinetics, substrate specificity, and drug delivery dynamics. Furthermore, synthetic chemists can explore novel esterification and deprotection strategies involving the benzyl ester moiety, contributing to the broader toolkit for constructing complex molecules. The controlled release of cetraxate from this compound can also be leveraged to study cellular uptake mechanisms or to deliver cetraxate to specific cellular compartments, thereby advancing our understanding of drug action and cellular processes.

Q & A

Basic: What are the standard synthetic protocols for benzyl cetraxate, and how can purity be validated?

Answer:

Synthesis of this compound typically involves esterification or transesterification reactions. For example, benzyl acetate synthesis (a structurally similar compound) uses catalysts like ammonium cerium phosphate under controlled conditions (reaction time, acid-to-alcohol molar ratio, and catalyst loading) . To ensure purity:

- Purification: Employ recrystallization or column chromatography, as described in protocols for benzyl cinnamate and benzoate .

- Characterization: Validate via XRD (to confirm crystalline structure) and NMR (to verify molecular identity and purity), following standards in and .

- Purity thresholds: Use HPLC or GC-MS with ≥95% purity criteria, aligning with pharmaceutical secondary standards .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- NMR spectroscopy (¹H/¹³C): Resolve functional groups and stereochemistry, as applied to benzyl alcohol derivatives .

- Mass spectrometry (MS): Confirm molecular weight and fragmentation patterns, referencing protocols for benzyl radical ionization energy measurements .

- IR spectroscopy: Identify ester carbonyl stretches (~1740 cm⁻¹) and aromatic C-H vibrations .

- XRD: Validate crystallinity, as demonstrated in ammonium cerium phosphate catalyst studies .

Advanced: How can conflicting thermodynamic data (e.g., electron affinity, reaction enthalpies) for this compound be resolved?

Answer:

Contradictions often arise from methodological variability. Resolve them by:

- Multi-method validation: Cross-reference data from calorimetry, gas-phase ion spectroscopy (e.g., LPES, TE), and computational models .

- Statistical rigor: Apply error-propagation analysis (e.g., ±0.0060 eV uncertainty thresholds in electron affinity studies) .

- Contextual alignment: Ensure experimental conditions (e.g., temperature, solvent) match literature benchmarks, as emphasized in thermochemical datasets .

Advanced: What experimental design strategies optimize this compound synthesis while minimizing by-products?

Answer:

Optimization frameworks from benzyl acetate biosynthesis and catalytic esterification suggest:

- Factorial design: Use uniform experimental design (UED) to test variables (e.g., catalyst loading, molar ratios) .

- Kinetic modeling: Apply Michaelis-Menten or pseudo-first-order kinetics to identify rate-limiting steps .

- By-product suppression: Introduce scavengers (e.g., molecular sieves for water removal) or optimize pH/temperature to inhibit side reactions .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Follow guidelines for structurally similar benzyl esters :

- PPE: Wear nitrile gloves, lab coats, and goggles.

- Ventilation: Use fume hoods during synthesis to avoid inhalation risks.

- First aid: For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with saline .

- Waste disposal: Neutralize acidic/by-product residues before disposal, adhering to institutional hazardous waste policies .

Advanced: How can computational models predict this compound’s reactivity in novel reaction systems?

Answer:

Leverage quantum mechanical (QM) and molecular dynamics (MD) approaches:

- DFT calculations: Simulate electron affinity (EA) and ionization energy (IE) using benchmarks from benzyl radical studies (e.g., 0.9120 ± 0.0060 eV EA via LPES) .

- Reaction pathway mapping: Identify intermediates and transition states using software like Gaussian or ORCA, validated against experimental enthalpies .

- Solvent effects: Incorporate COSMO-RS models to predict solvation energies and polar aprotic solvent interactions .

Advanced: What methodologies address reproducibility challenges in this compound synthesis?

Answer:

Enhance reproducibility through:

- Detailed protocols: Document catalyst activation steps, stoichiometry, and purification thresholds, as per Beilstein Journal guidelines .

- Open-data practices: Share raw NMR/XRD datasets and synthetic conditions in supplementary materials .

- Collaborative validation: Cross-verify results with independent labs using standardized reagents (e.g., pharmaceutical-grade benzyl alcohol ).

Basic: How should researchers structure a manuscript on this compound to meet journal standards?

Answer:

Follow IMRaD structure :

- Introduction: Contextualize within benzyl ester research, citing catalytic mechanisms and unresolved questions .

- Methods: Detail synthetic steps, characterization instruments (make/model), and statistical tests .

- Results: Present data concisely; use tables for comparative kinetics (e.g., conversion rates vs. catalyst load) .

- Discussion: Contrast findings with prior work (e.g., discrepancies in EA/IE values ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.